1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C18H18Cl2N6O2 and its molecular weight is 421.28. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 2,4-dichloroacetophenone has been investigated for its antifungal and antimicrobial activities. Researchers explore its potential as an intermediate in the synthesis of antifungal agents or as a standalone compound with direct antimicrobial effects .
- The compound’s structure suggests possible interactions with cannabinoid receptors. Some studies focus on its binding affinity and potential therapeutic applications related to the endocannabinoid system .
- Researchers examine the metabolic stability of 2,4-dichloroacetophenone . Understanding its biotransformation pathways and potential metabolites is crucial for drug development. This information aids in designing more stable and effective pharmaceuticals .
- 2,4-dichloroacetophenone serves as an intermediate in the synthesis of herbicides. For instance, it plays a role in the production of the herbicide Sulfentrazone . Investigating its reactivity and selectivity in herbicide synthesis is essential for agricultural applications .
- Researchers explore its interactions with enzymes and biological targets. Investigating its inhibitory effects on specific enzymes can provide insights into cellular processes and potential therapeutic interventions .
- 2,4-dichloroacetophenone is used in organic synthesis to create diverse compounds. Its reactivity and versatility make it valuable for designing new materials, ligands, or functional molecules .
Antifungal and Antimicrobial Properties
Cannabinoid Receptor Modulation
Metabolic Stability and Drug Development
Herbicide Synthesis
Chemical Biology and Enzyme Inhibition
Material Science and Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. It’s likely that the compound interacts with its targets, leading to changes in their function. This can result in alterations in cellular processes, potentially leading to the observed effects .
Biochemical Pathways
Based on the structure and known actions of similar compounds, it’s plausible that it could affect a variety of pathways, leading to downstream effects on cellular function .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it could have favorable pharmacokinetic properties .
Result of Action
Based on the known actions of similar compounds, it’s likely that it could have a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s stability and reaction yield . Furthermore, the compound’s action could also be influenced by factors such as pH, presence of other compounds, and specific conditions within the cellular environment .
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O2/c1-9-10(2)26-14-15(23(3)18(28)24(4)16(14)27)21-17(26)25(22-9)8-11-5-6-12(19)7-13(11)20/h5-7,10H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUUSWHELJSKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610465 |
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